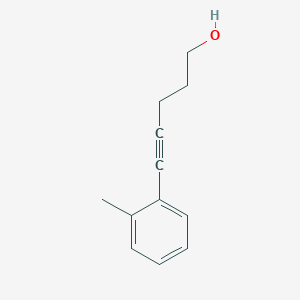
1-(quinolin-3-yl)butan-1-one
概要
説明
1-(quinolin-3-yl)butan-1-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline ring attached to a butanone moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-3-yl)butan-1-one typically involves the condensation of quinoline derivatives with butanone precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method provides a straightforward route to quinoline derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-(quinolin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
科学的研究の応用
1-(quinolin-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(quinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .
類似化合物との比較
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, showing enhanced biological activities.
Uniqueness: 1-(quinolin-3-yl)butan-1-one is unique due to its specific structure, which combines the quinoline ring with a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-quinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3 |
InChIキー |
VZTQSYSHWZQRHA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Phenyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B8483159.png)
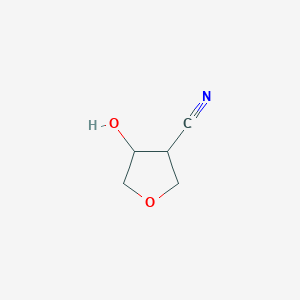
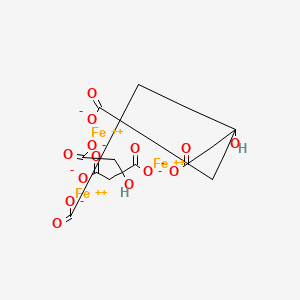
![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)
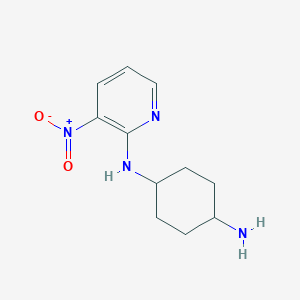
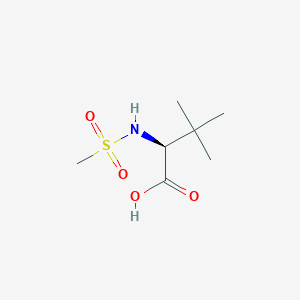
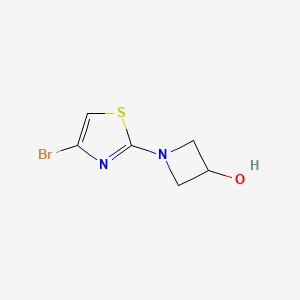
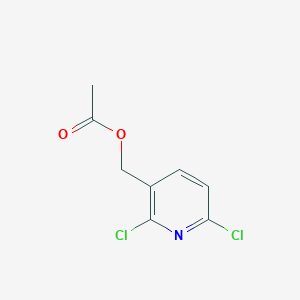
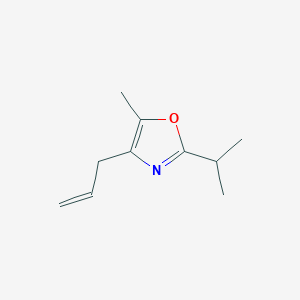
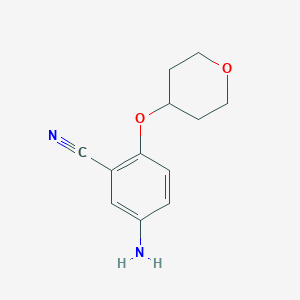
![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)

